molecular formula C15H14N2 B8721944 4-[(Benzylamino)methyl]benzonitrile CAS No. 37812-47-8

4-[(Benzylamino)methyl]benzonitrile

Cat. No. B8721944
M. Wt: 222.28 g/mol
InChI Key: PCONUTPLPUHFDZ-UHFFFAOYSA-N
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Patent
US05703050

Procedure details

3.44 g (15 mmol) of 4-(benzyloximinomethyl)benzonitrile in 120 ml of ethanol are cooled to -15° C. 4.46 g (48 mmol, 4.85 ml) of borane-pyridine complex are then added dropwise in the course of 10 minutes and then 26 ml of ethanolic HCl solution in the course of 20 minutes. After stirring at room temperature for 24 h, the resulting solid is filtered off, dissolved in dichloromethane and the solution is washed with water and sodium hydrogen carbonate solution. The organic phase is dried and concentrated in vacuo.
Name
4-(benzyloximinomethyl)benzonitrile
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:8](=[N:17]O)[C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1)C1C=CC=CC=1.Cl>C(O)C>[CH2:8]([NH:17][CH2:8][C:9]1[CH:10]=[CH:11][C:12]([C:13]#[N:14])=[CH:15][CH:16]=1)[C:9]1[CH:16]=[CH:15][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
4-(benzyloximinomethyl)benzonitrile
Quantity
3.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C1=CC=C(C#N)C=C1)=NO
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
4.46 g (48 mmol, 4.85 ml) of borane-pyridine complex are then added dropwise in the course of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
in the course of 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
the solution is washed with water and sodium hydrogen carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CC=CC=C1)NCC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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